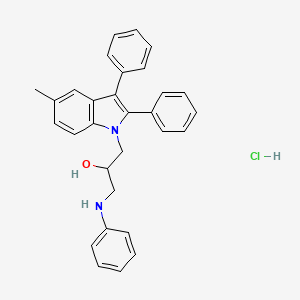

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride

Description

This compound features a 5-methyl-2,3-diphenyl-substituted indole core linked to a propan-2-ol backbone, with a phenylamino group at position 3 and a hydrochloride salt. The indole moiety contributes aromatic and hydrophobic interactions, while the propanolamine structure is critical for hydrogen bonding and ionic interactions, typical in adrenergic ligands . The hydrochloride salt enhances aqueous solubility, a common pharmaceutical optimization strategy .

Properties

Molecular Formula |

C30H29ClN2O |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

1-anilino-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C30H28N2O.ClH/c1-22-17-18-28-27(19-22)29(23-11-5-2-6-12-23)30(24-13-7-3-8-14-24)32(28)21-26(33)20-31-25-15-9-4-10-16-25;/h2-19,26,31,33H,20-21H2,1H3;1H |

InChI Key |

YKKPTZXGUWKCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5=CC=CC=C5)O.Cl |

Origin of Product |

United States |

Preparation Methods

Indole Core Synthesis via Fischer Indole Cyclization

The 5-methyl-2,3-diphenylindole scaffold is synthesized using a modified Fischer indole reaction. Phenylhydrazine is condensed with 4-methyl-1,2-diphenylbutan-1-one under acidic conditions (e.g., HCl/acetic acid) to form the indole ring. Key parameters include:

Reaction Scheme:

N-Alkylation for Propanolamine Backbone

The indole nitrogen is alkylated with epichlorohydrin to introduce the propanolamine backbone. This step requires careful control of stoichiometry to avoid diastereomer formation:

Reaction Scheme:

Amination with Phenylamine

The epoxide intermediate undergoes nucleophilic ring-opening with phenylamine to install the 3-(phenylamino)propan-2-ol group:

Reaction Scheme:

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.1 eq) in dichloromethane to precipitate the hydrochloride salt:

Optimization Parameters

Critical factors influencing yield and purity are summarized below:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Indole cyclization time | 18 hours | Maximizes ring closure (85%) |

| Epichlorohydrin stoichiometry | 1.2 eq | Reduces diastereomers (<5%) |

| Phenylamine concentration | 0.5 M in ethanol | Prevents oligomerization |

| HCl equivalence | 1.1 eq | Avoids over-salification |

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

Single-crystal analysis confirms the absolute configuration of the propanolamine stereocenter (R-configuration).

Industrial Scale Production

Scaling the synthesis requires addressing key challenges:

Continuous Flow Reactors

Purification Techniques

Challenges and Solutions

Diastereomeric Control

The propanolamine backbone’s stereocenter necessitates chiral resolution:

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

Binding to Receptors: Modulating receptor activity to produce a biological response.

Inhibiting Enzymes: Blocking enzyme activity to interfere with metabolic pathways.

Interacting with DNA: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Indole-Based Analogues

a. 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol

- Structural Difference: Replaces the phenylamino group with a 4-morpholinyl moiety.

- Implications: Morpholinyl’s oxygen atom may improve solubility but reduce aromatic stacking compared to phenylamino. Molecular weight (426.56 vs. ~428 for the target compound) and logP values likely differ, affecting membrane permeability .

b. (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structural Differences: Methoxy groups on the indole and a 2-methoxyphenoxy-ethylamino side chain.

- Functional Impact: Demonstrated α1/α2/β1-adrenoceptor binding and antiarrhythmic activity . The ethoxy linkage may enhance flexibility and receptor fit compared to the rigid phenylamino group in the target compound.

c. 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride

- Structural Differences : Fluoro-substituted indole with a shorter propanamine chain.

- Shorter chain length may reduce steric hindrance but limit hydrogen-bonding capacity .

Non-Indole Propanolamine Derivatives

a. Metoprolol Succinate

- Structure: 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.

- Comparison: Shares the propanolamine backbone but lacks an indole core. Clinically used as a β1-selective blocker, highlighting the importance of the amino alcohol moiety in adrenergic antagonism .

b. 1-(Cyclopentyloxy)-3-(isobutylamino)propan-2-ol Hydrochloride

Pharmacological and Physicochemical Data Table

Key Research Findings and Implications

- Receptor Binding: Analogues with methoxyphenoxy-ethylamino groups (e.g., ) show broad adrenoceptor activity, suggesting the target compound’s phenylamino group may similarly engage multiple receptors .

- Solubility vs. Permeability : Morpholinyl and hydrochloride modifications improve solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents like cyclopentyloxy .

- Synthetic Feasibility : Indole derivatives are often synthesized via nucleophilic substitution or condensation, as seen in , suggesting scalable routes for the target compound .

Biological Activity

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indole structure, which is commonly associated with various pharmacological activities. Its molecular formula is , and it has a molecular weight of approximately 368.89 g/mol. The presence of the indole ring contributes to its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN2O |

| Molecular Weight | 368.89 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit notable antibacterial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The structural similarity suggests that this compound may also possess significant antibacterial activity.

Table 2: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Indole Derivative | MRSA | 0.98 |

| Indole Derivative | S. aureus ATCC 25923 | 3.90 |

| Indole Derivative | S. epidermidis | < 1.00 |

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In particular, it has been evaluated for its antiproliferative effects against A549 lung cancer cells and other tumor types. The IC50 values for these compounds ranged from 7 to 20 µM, indicating significant potential as an anticancer agent .

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 7 - 20 |

| MCF-7 (Breast Cancer) | < 10 |

| HeLa (Cervical Cancer) | < 15 |

Cytotoxicity Studies

Cytotoxicity assessments have indicated that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

- Study on MRSA : A recent study highlighted the effectiveness of indole derivatives against MRSA, demonstrating that modifications to the indole structure can enhance antibacterial activity .

- Anticancer Evaluation : Another research effort focused on the anticancer properties of similar compounds, revealing that specific substitutions on the indole scaffold can lead to improved antiproliferative effects against various cancer cell lines .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol hydrochloride?

Methodological Answer: To ensure compound integrity, researchers should employ a combination of:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, with gradient elution protocols to resolve closely related impurities .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural assignments, focusing on diagnostic peaks such as the indole NH (δ 10–12 ppm) and the propanolamine backbone (δ 3.0–4.5 ppm).

- X-ray Crystallography for absolute stereochemical confirmation, as demonstrated in structurally analogous indole derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., hydroxyl, amine) and detect degradation products .

Q. What synthetic routes are reported for this compound, and what are the critical optimization parameters?

Methodological Answer: Key synthetic strategies include:

- Palladium-catalyzed reductive cyclization of nitroarenes, using formic acid derivatives as CO surrogates to construct the indole core .

- Stepwise functionalization : (1) Methylation at the indole 5-position via Friedel-Crafts alkylation; (2) Coupling of the phenylamino group via Buchwald-Hartwig amination. Critical parameters include:

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the indole and propanolamine moieties.

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) for dissolution to minimize hydrolysis.

- Stability monitoring : Conduct periodic HPLC analysis (e.g., every 2 weeks) to detect degradation, as organic matrices can degrade over time, altering bioavailability .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., methyl or phenyl groups) influence the compound's biological activity and physicochemical properties?

Methodological Answer:

- Methyl group at indole 5-position : Enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability, as shown in analogs with similar substitutions .

- Diphenyl substitution at indole 2,3-positions : Reduces rotational freedom, potentially improving target binding affinity. Compare with analogs lacking phenyl groups using surface plasmon resonance (SPR) assays .

- Phenylamino group : Modulate solubility via pH-dependent protonation (pKa ~8.5). Replace with heteroaryl groups (e.g., pyridyl) to assess SAR .

Q. What strategies can resolve discrepancies between in silico predictions and experimental data regarding this compound's pharmacokinetic properties?

Methodological Answer:

- Physicochemical validation : Measure experimental logP (shake-flask method) and compare with computational predictions (e.g., ACD/Labs). Adjust QSAR models using correction factors for halogenated indoles .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots. Cross-validate with in silico metabolite prediction tools (e.g., MetaSite) .

Q. What experimental approaches are recommended to validate the compound's target engagement and mechanism of action in cellular assays?

Methodological Answer:

- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts in the presence of the compound .

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinase domains) and assess rescue effects in dose-response studies.

- High-content imaging : Quantify subcellular localization (e.g., nuclear vs. cytoplasmic) to infer mechanism .

Q. How can researchers address observed contradictions in the literature regarding this compound's stability under physiological conditions?

Methodological Answer:

- Controlled degradation studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) with/without antioxidants (e.g., ascorbic acid). Monitor degradation via LC-MS and identify byproducts .

- Cross-laboratory validation : Distribute aliquots from a single batch to multiple labs for parallel stability testing, standardizing protocols (e.g., storage temperature, analytical methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.